

"pharmacophore analysis of 4-(2-Piperidin-2-ylethyl)morpholine"

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Compound of Interest

Compound Name: 4-(2-Piperidin-2-ylethyl)morpholine

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An In-depth Technical Guide: Pharmacophore Analysis of **4-(2-Piperidin-2-ylethyl)morpholine** for Sigma-1 Receptor Targeting

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are designated as "privileged structures."^{[1][2]} Their recurrent presence in a vast array of biologically active compounds underscores their importance in establishing favorable interactions with biological targets, enhancing pharmacokinetic properties, and providing robust scaffolds for chemical modification.^[1] The molecule **4-(2-Piperidin-2-ylethyl)morpholine**, which elegantly combines both of these key pharmacophoric moieties, presents a compelling case for investigation as a potential modulator of critical protein targets.

While direct biological data for this specific molecule is not extensively documented in public literature, its core architecture strongly suggests a plausible interaction with the Sigma-1 Receptor (S1R). The established pharmacophore for S1R ligands consists of a basic, positive ionizable amine flanked by two hydrophobic regions.^{[3][4][5]} The protonatable piperidine nitrogen and the adjacent aliphatic and morpholine rings in **4-(2-Piperidin-2-ylethyl)morpholine** map perfectly onto this model.

This guide, therefore, presents a comprehensive, in-depth technical workflow for a pharmacophore analysis of **4-(2-Piperidin-2-ylethyl)morpholine**, framed within the context of targeting the S1R. As a Senior Application Scientist, my objective is not merely to outline a procedure, but to provide a self-validating, logical framework that explains the causality behind

each experimental and computational choice. This document is designed for researchers, scientists, and drug development professionals seeking to apply rigorous pharmacophore modeling techniques to discover and optimize novel CNS-active compounds.

Part 1: Foundational Strategy - Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (S1R): An Enigmatic and Pluripotent Drug Target

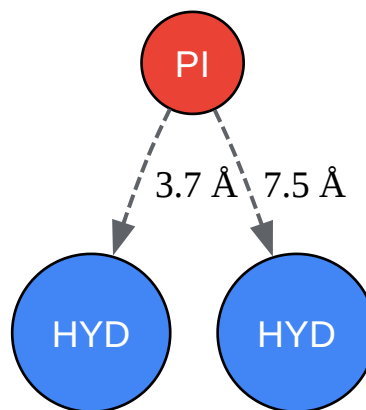
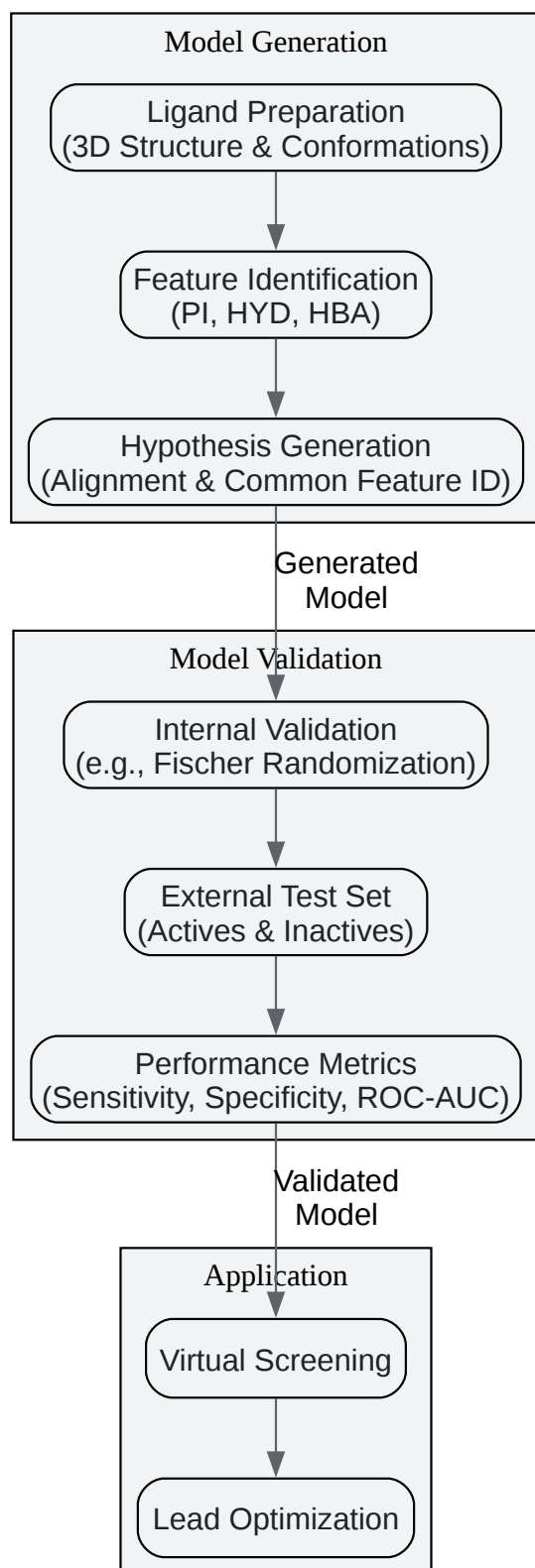
The Sigma-1 Receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has no homology with other mammalian proteins.[3] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular survival, making it a key modulator of numerous physiological functions.[3][4] The S1R is a highly sought-after target for therapeutic intervention in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5] The publication of its crystal structure in 2016 (PDB ID: 5HK1) was a landmark event, enabling a shift from purely ligand-based design to more accurate, structure-based approaches.[3][6]

The Evolution of S1R Pharmacophore Models

Historically, the design of S1R ligands was guided by qualitative, 2D pharmacophore models, such as the Glennon model, which identified the essential positive ionizable group and two hydrophobic regions.[3] While useful, these early models lacked 3D spatial constraints. The advent of advanced computational software and the availability of the receptor's crystal structure have allowed for the development of highly predictive, 3D pharmacophore models that incorporate precise geometric constraints and excluded volumes, significantly improving their utility in virtual screening and lead optimization.[7][8][9]

Strategic Workflow for Pharmacophore Elucidation

The following sections detail a robust, multi-step workflow designed to generate and validate a pharmacophore model for S1R activity, using **4-(2-Piperidin-2-ylethyl)morpholine** as our foundational query structure. This process simulates a typical drug discovery scenario where a novel chemical scaffold is being investigated.



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